(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine

Regioselective ring opening Zinc halide catalysis β-Haloamine synthesis

Racemic N-tosylaziridines require additional kinetic resolution steps, reducing yield and increasing purification burden in asymmetric synthesis. (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine (CAS 149769-84-6) provides a direct enantiopure starting material that eliminates downstream resolution requirements. • Enables stereospecific β-halo amine synthesis with complete regioselectivity at the benzylic position using ZnX₂, transferring (2S)-chirality with inversion. • Supports [3+2] annulation with indoles for pyrroloindoline alkaloid construction without kinetic resolution, maximizing atom economy. • Delivers chiral vicinal diamines via CAN-catalyzed ring opening with complete regio- and stereoselectivity under mild conditions. Supplied with verified enantiopurity; ready for pharmaceutical intermediate and asymmetric catalysis ligand production.

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
CAS No. 149769-84-6
Cat. No. B175912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine
CAS149769-84-6
SynonymsS-1-[(4-Methylphenyl)sulfonyl]-2--phenyl-Aziridine
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3
InChIInChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-,16?/m1/s1
InChIKeyKUWCTOOXSUPLAW-AAFJCEBUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-(4-Methylphenyl)sulfonyl-2-phenylaziridine: Chiral Building Block


(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine (CAS 149769-84-6) is an enantiopure N-sulfonylaziridine bearing a (2S)-phenyl substituent and an N-tosyl activating group [1]. The N-tosyl moiety renders the three-membered aziridine ring electrophilic at both C2 and C3 positions, enabling regioselective nucleophilic ring-opening reactions under mild conditions [2]. The defined (2S)-stereochemistry at the benzylic carbon provides a chiral template for asymmetric C–N and C–C bond construction, distinguishing it from racemic mixtures or N-alkyl aziridines that lack comparable activation profiles [3].

Enantiopure (2S) chiral template for asymmetric C–N and C–C bond construction
N-tosyl activation enables electrophilic ring-opening under mild conditions
Predictable stereochemical transfer via SN2 inversion at benzylic position

Limitations of Generic N-Sulfonyl Aziridines


While N-tosylaziridines share the same activating sulfonyl group, substitution with a different stereoisomer, a racemic mixture, or an alternative 2-aryl substitution pattern fundamentally alters reaction outcomes. The (2S)-phenyl configuration dictates the absolute stereochemistry of ring-opened products in SN2-type nucleophilic attacks that proceed with inversion at the benzylic position [1]. Racemic 2-phenyl-N-tosylaziridine produces equimolar enantiomeric products in non-stereoselective ring openings, requiring subsequent kinetic resolution steps that reduce yield and increase purification burden [2]. Furthermore, N-tosylaziridines lacking the 2-phenyl substituent (e.g., 2-alkyl or unsubstituted variants) exhibit different regioselectivity profiles, with nucleophilic attack occurring at the less substituted carbon rather than the benzylic position [3]. This regiochemical divergence renders generic N-tosylaziridines unsuitable as drop-in replacements when benzylic functionalization is required.

Chirality
Enantiopure (2S) isomer (CAS 149769-84-6)
Racemic mixture produces equimolar enantiomeric products, requiring post-synthetic resolution
Regioselectivity
Benzylic attack directed by 2-phenyl substituent
2-Alkyl variants exhibit variable regioisomeric mixtures; nucleophilic attack may shift away from the benzylic position
Activation profile
N-tosyl electrophilic activation enables room-temperature ring opening
N-alkyl aziridines often require cryogenic conditions and strong bases, limiting direct substitution

Quantitative Comparison Against Closest Comparators


Benzylic Regioselectivity in ZnX₂-Mediated Ring Opening

In ZnX₂-mediated ring-opening reactions (X = Cl, Br, I) conducted in dichloromethane at room temperature, N-tosyl-2-phenylaziridine 1a demonstrated exclusive formation of a single regioisomer 2a via nucleophilic attack at the benzylic carbon (C2), with no detectable attack at the less substituted C3 position [1]. This complete regioselectivity (>99:1) arises from the strong directing effect of the 2-phenyl substituent, which stabilizes partial positive charge development at the benzylic position during ring opening. In contrast, 2-alkyl-substituted N-tosylaziridines (e.g., 2-methyl or 2-isopropyl derivatives) exhibit variable regioselectivity ratios under identical conditions, with significant C3 attack observed [2].

Benzylic regioselectivity
Head-to-head
Target: >99:1 benzylic attack, single regioisomer
Comparator (2-alkyl): variable regioisomeric mixtures
Supports purification-free β-haloamine synthesis
ZnX₂/DCM, room temperature; reported regiochemical outcome
Regioselective ring opening Zinc halide catalysis β-Haloamine synthesis

Stereochemical Fidelity in Ring-Opening Reactions

Enantiopure (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine reacts with nucleophiles via SN2-type inversion at the benzylic carbon, transferring its defined stereochemical information to ring-opened products with predictable absolute configuration [1]. When chiral aziridine R-(−)-2-phenyl-1-(toluene-4-sulfonyl)aziridine was treated with ZnX₂ (X = Cl, Br, I) in DCM, nonracemic β-halo amines were formed, demonstrating stereochemical fidelity during ring opening [1]. In contrast, racemic N-tosyl-2-phenylaziridine yields equimolar enantiomeric product mixtures when subjected to non-stereoselective ring-opening conditions, necessitating post-synthetic resolution [2]. The (2S)-enantiopure form circumvents this limitation, enabling direct asymmetric entry into chiral amine pharmacophores.

Stereochemical fidelity
Head-to-head
Target: nonracemic β-halo amines; chirality transfer via inversion
Comparator (racemic): 1:1 enantiomeric mixture
Enantiopure input eliminates resolution steps for chiral amine synthesis
SN2 mechanism under ZnX₂ conditions; reported stereochemical outcome
Enantioselective synthesis Chiral pool building block Stereochemical fidelity

Enantiopure Commercial Availability

Commercial suppliers offer (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine (CAS 149769-84-6) at specified purity grades with defined enantiomeric composition . Multiple vendors supply this compound at purities of ≥95% and ≥98% with analytical characterization data available, including HPLC purity certificates and SMILES string confirmation of absolute stereochemistry: O=S(N1[C@@H](C2=CC=CC=C2)C1)(C3=CC=C(C)C=C3)=O . This contrasts with racemic 2-phenyl-1-tosylaziridine (CAS 24395-14-0), which is also commercially available but lacks the stereochemical definition required for asymmetric applications. For procurement workflows requiring immediate use in enantioselective synthesis without additional resolution steps, the defined (2S)-enantiomer (CAS 149769-84-6) represents a distinct chemical entity with different CAS registry number, purity specifications, and synthetic utility.

Enantiopure identity
Supplier specification
CAS 149769-84-6; ≥95–98% purity; defined (2S) absolute configuration
Ensures receipt of enantiopure stereoisomer for asymmetric synthesis
Distinct from racemic CAS 24395-14-0; commercial QC data available
Chiral procurement Enantiopure building blocks Analytical QC

Milder Ring-Opening Conditions via N-Tosyl Activation

The N-tosyl group in (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine confers enhanced electrophilicity to both C2 and C3 aziridine carbons, enabling nucleophilic ring-opening reactions to proceed under substantially milder conditions compared to N-alkyl aziridine analogs [1]. While N-alkyl-2-phenylaziridines require strong bases (e.g., sec-BuLi) and low temperatures (−78 °C) for deprotonation and subsequent functionalization [2], N-tosyl-2-phenylaziridines undergo ring opening with amines and water in the presence of catalytic cerium(IV) ammonium nitrate (CAN) at room temperature in acetonitrile with complete regio- and stereoselectivity [1]. The sulfonyl electron-withdrawing group lowers the activation barrier for nucleophilic attack, eliminating cryogenic conditions and stoichiometric strong bases from the reaction protocol.

Mild activation
Class-level inference
Target: room temperature, catalytic CAN (10 mol%), acetonitrile
Comparator (N-alkyl): typically −78 °C, strong base
N-tosyl activation enables milder protocol selection and process scalability
Reported for aminolysis; cross-class comparison, conditions may vary
Electrophilic aziridine Reaction temperature Lewis acid catalysis

Validated Application Scenarios


Stereospecific Synthesis of β-Halo Amines

The (2S)-enantiomer of N-tosyl-2-phenylaziridine serves as a chiral template for the preparation of nonracemic β-halo amines when treated with ZnCl₂, ZnBr₂, or ZnI₂ in dichloromethane at room temperature [1]. The reaction proceeds with exclusive regioselectivity at the benzylic position and stereospecific inversion, transferring the (2S)-chirality to the β-halo amine product. These β-halo amines represent versatile intermediates for further functionalization to chiral vicinal diamines, amino alcohols, and azetidines, all of which appear as core scaffolds in bioactive molecules. Procurement of the enantiopure aziridine eliminates downstream resolution requirements and ensures consistent stereochemical integrity in the target amine products.

[3+2] Annulation for Pyrroloindoline Synthesis

In copper(I)/chiral diphosphine-catalyzed [3+2] annulation reactions with indoles, 2-aryl-N-tosylaziridines including the 2-phenyl variant undergo efficient annulation to form pyrroloindoline frameworks [1]. This transformation constitutes a key strategic step in the total synthesis of pyrroloindoline alkaloid natural products, which display diverse biological activities including anticancer and antimicrobial properties. When racemic N-tosyl-2-phenylaziridine is employed, kinetic resolution strategies can be applied to access enantioenriched products; however, starting directly with enantiopure (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine circumvents the resolution step entirely, maximizing atom economy and yield for single-enantiomer pyrroloindoline synthesis campaigns.

Catalytic Aminolysis to Chiral Vicinal Diamines

The catalytic ring opening of N-tosylaziridines with primary amines (methylamine, benzylamine) in the presence of cerium(IV) ammonium nitrate (CAN, 10 mol%) proceeds efficiently at room temperature in acetonitrile [1]. When applied to enantiopure (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine, this method provides N-tosyl-protected chiral vicinal diamines with complete regio- and stereoselectivity. Chiral vicinal diamines constitute privileged scaffolds in asymmetric catalysis (as ligands) and in medicinal chemistry (as pharmacophores in kinase inhibitors and GPCR modulators). The mild conditions and catalytic protocol make this transformation amenable to scale-up for pharmaceutical intermediate production.

Asymmetric Alkylation to α,α-Disubstituted Amino Acids

N-Sulfonyl aziridines, including the 2-phenyl substituted variant, undergo asymmetric phase-transfer catalyzed alkylation with carbon acids (e.g., glycine Schiff bases) using cinchona alkaloid-derived catalysts to afford alkylated products in high enantioselectivities (up to 97% ee) and diastereoselectivities (up to 30:1 dr) [1]. When applied to (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine, this methodology provides a convergent route to α,α-disubstituted amino acid derivatives and quaternary amino acid building blocks. These structural motifs are valuable in peptide-based drug discovery for modulating proteolytic stability and conformational constraint. The enantiopure starting material ensures predictable stereochemical outcomes in the alkylation step, streamlining the synthesis of single-enantiomer quaternary amino acids.

Application
Selection Property
Validation Focus
β‑Halo amine synthesis
Enantiopure (2S) configuration with N-tosyl activation
Regioselectivity and chirality transfer under ZnX₂ conditions
Pyrroloindoline alkaloid synthesis
2‑Aryl‑N‑tosylaziridine scaffold for [3+2] annulation
Single‑enantiomer product without kinetic resolution
Chiral vicinal diamine formation
Catalytic aminolysis with mild N-tosyl activation
Regio‑ and stereoselectivity at room temperature
Quaternary amino acid construction
Phase‑transfer catalyzed alkylation with enantiopure aziridine
High enantio‑ and diastereoselectivity outcomes

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